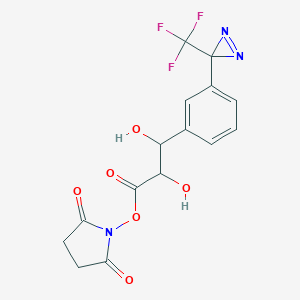
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized in the body to form a toxic compound that destroys dopamine-producing neurons in the brain. This makes MPTP a valuable tool for researchers studying the causes and potential treatments for Parkinson's disease.
作用機序
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol works by being metabolized in the body to form a toxic compound called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain, where it interferes with the normal functioning of the mitochondria, the energy-producing organelles in the cell. This leads to the death of the neurons and the depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
生化学的および生理学的効果
The biochemical and physiological effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol are well-documented. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is rapidly metabolized in the body to form MPP+, which is highly toxic to dopamine-producing neurons in the brain. This leads to the depletion of dopamine in the brain and the symptoms of Parkinson's disease, including tremors, rigidity, and difficulty with movement.
実験室実験の利点と制限
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has several advantages as a tool for studying Parkinson's disease. It can be used to create animal models of the disease that closely mimic the symptoms and pathology seen in human patients. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is also relatively easy to administer and can be used to test potential treatments for the disease.
However, there are also limitations to the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol in lab experiments. It is a toxic compound that must be handled with care, and its effects on dopamine-producing neurons in the brain may not be identical to the effects of Parkinson's disease in humans. In addition, 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is not a perfect model for the disease and may not fully capture all aspects of the pathology seen in human patients.
将来の方向性
There are several future directions for research involving 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and Parkinson's disease. One area of focus is the development of new drugs that can protect dopamine-producing neurons from the toxic effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds that cause Parkinson's disease. Another area of focus is the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to study the early stages of the disease and to identify biomarkers that can be used to diagnose the disease before symptoms appear. Finally, researchers are also investigating the potential use of stem cells to replace dopamine-producing neurons that have been destroyed by 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds.
合成法
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to produce the final compound. The process is complex and requires specialized equipment and expertise to carry out safely and efficiently.
科学的研究の応用
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has been used extensively in scientific research to study Parkinson's disease. Researchers have used 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to create animal models of the disease and to investigate the mechanisms by which dopamine-producing neurons are destroyed. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has also been used to test potential treatments for Parkinson's disease, including drugs that may be able to protect dopamine-producing neurons from damage.
特性
CAS番号 |
128887-76-3 |
|---|---|
製品名 |
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H25NO2/c1-10-6-12(3)13(7-11(10)2)14-8-15(18)16(4,19)9-17(14)5/h6-7,14-15,18-19H,8-9H2,1-5H3 |
InChIキー |
UOTKLIXLOARMGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
正規SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
同義語 |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




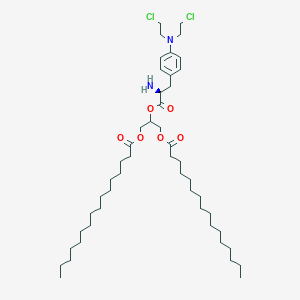
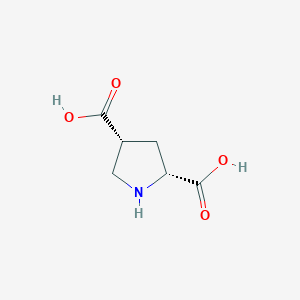

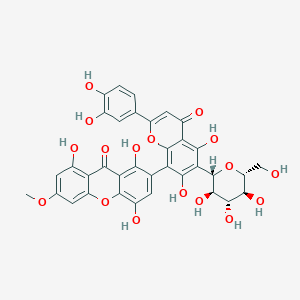

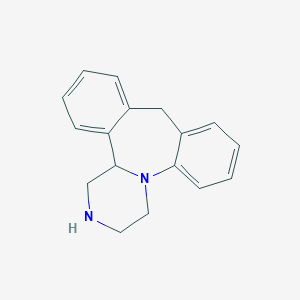
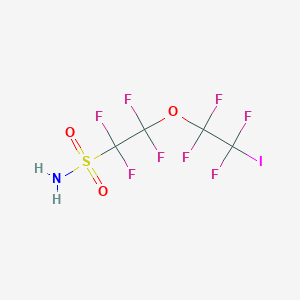

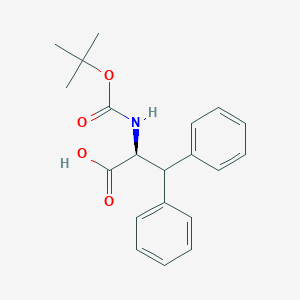

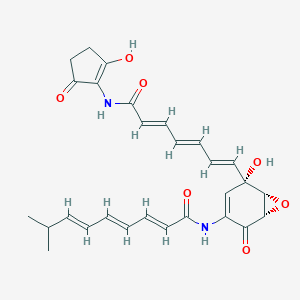
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
